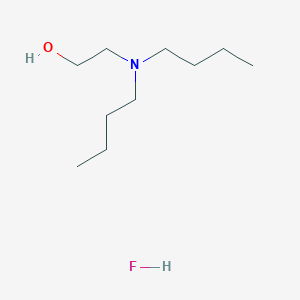![molecular formula C17H19O6- B14249500 2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate CAS No. 185353-74-6](/img/structure/B14249500.png)
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate is an organic compound with the molecular formula C17H19O6. It is known for its applications in various fields such as polymer chemistry, materials science, and biomedical research. This compound is characterized by its unique structure, which includes an acryloyloxy group and a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate typically involves the esterification of benzoic acid with 6-(acryloyloxy)hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate undergoes various chemical reactions, including:
Polymerization: The acryloyloxy group can undergo free radical polymerization to form cross-linked polymer networks.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 6-(acryloyloxy)hexanol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV light conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to cleave the ester bond.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Benzoic acid and 6-(acryloyloxy)hexanol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as flexibility, durability, and chemical resistance.
Materials Science: Incorporated into liquid crystal displays and other advanced materials due to its unique optical properties.
Biomedical Research: Explored for use in drug delivery systems and as a component in hydrogels for tissue engineering.
Photolithography: Utilized as a photosensitive material in the fabrication of microelectronic devices.
Mécanisme D'action
The mechanism of action of 2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate varies depending on its application:
Polymerization: The acryloyloxy group undergoes free radical polymerization, forming cross-linked networks.
Photolithography: Exposure to UV light causes the acryloyloxy group to undergo a photoreaction, resulting in the formation of a crosslinked polymer.
Drug Delivery: The ester bond can be hydrolyzed in the body, releasing the active drug molecule in a controlled manner.
Comparaison Avec Des Composés Similaires
2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate can be compared with other similar compounds such as:
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate: Similar in structure but with different substituents on the aromatic ring, leading to variations in properties and applications.
2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate): Contains two acryloyloxyhexyl groups, offering enhanced cross-linking capabilities in polymerization reactions.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
185353-74-6 |
|---|---|
Formule moléculaire |
C17H19O6- |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
2-(6-prop-2-enoyloxyhexoxycarbonyl)benzoate |
InChI |
InChI=1S/C17H20O6/c1-2-15(18)22-11-7-3-4-8-12-23-17(21)14-10-6-5-9-13(14)16(19)20/h2,5-6,9-10H,1,3-4,7-8,11-12H2,(H,19,20)/p-1 |
Clé InChI |
JKWXGFNAQFDNHU-UHFFFAOYSA-M |
SMILES canonique |
C=CC(=O)OCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
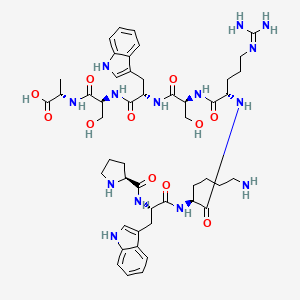
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
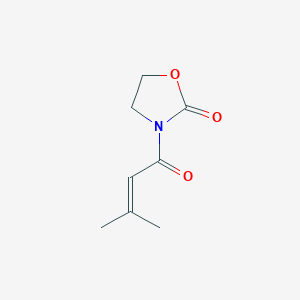
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
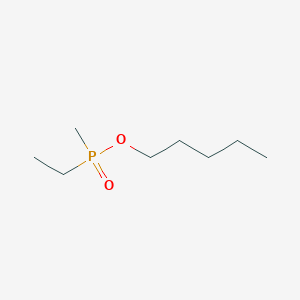
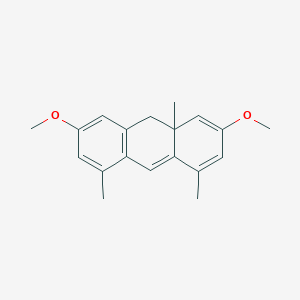
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

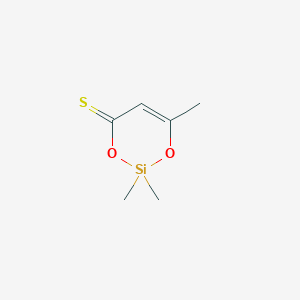
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

